molecular formula C21H16ClN3O2S B2821802 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895009-66-2

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2821802
CAS No.: 895009-66-2
M. Wt: 409.89
InChI Key: UKFCGNCCRXJRNP-UHFFFAOYSA-N
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Description

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group, a 6-methoxy-1,3-benzothiazol-2-yl moiety, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methoxy and chloro substituents. The final step involves the coupling of the benzothiazole derivative with the benzamide and pyridin-3-ylmethyl groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyridine moieties

Biological Activity

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound belonging to the benzothiazole family. Its unique structure, characterized by a chloro group at the 4-position of the benzamide moiety and a methoxy group at the 6-position of the benzothiazole ring, suggests potential biological and pharmacological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The chemical formula of this compound is C₁₄H₁₃ClN₂O₂S. The molecular weight is approximately 300.79 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₃ClN₂O₂S
Molecular Weight300.79 g/mol
Boiling PointPredicted: 525.4°C
DensityPredicted: 1.533 g/cm³
pKaPredicted: 6.76

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX): The compound inhibits these enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
  • Bacterial Enzymes: It may also target bacterial enzymes like DNA gyrase and dihydrofolate reductase, contributing to its antimicrobial effects.

2. Pathways Involved:

  • By inhibiting COX and LOX, the compound reduces inflammation, while its antimicrobial activity disrupts bacterial DNA replication and protein synthesis.

Biological Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit diverse biological activities:

1. Antimicrobial Activity:

  • Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi .

2. Anti-inflammatory Properties:

  • The inhibition of COX and LOX pathways suggests potential use in treating inflammatory diseases .

3. Antitumor Activity:

  • Benzothiazole compounds have been evaluated for their anticancer properties. For instance, modifications to the benzothiazole nucleus have enhanced anticancer activity against various cancer cell lines .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Case Study 1: Antitubercular Activity
A series of novel substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against tuberculosis .

Case Study 2: Anticancer Activity
In a study focusing on novel benzothiazole compounds, one derivative significantly inhibited the proliferation of A431 and A549 cancer cells while promoting apoptosis at concentrations as low as 1 μM . This underscores the potential of benzothiazole derivatives in cancer therapy.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological Activity
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamideModerate anti-inflammatory effects
4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamideAntimicrobial properties
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamideEnhanced anticancer activity

The unique methoxy group in this compound may enhance its selectivity and potency compared to other derivatives.

Properties

IUPAC Name

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-8-9-18-19(11-17)28-21(24-18)25(13-14-3-2-10-23-12-14)20(26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFCGNCCRXJRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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